1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile
Description
Properties
Molecular Formula |
C11H6F2N2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H6F2N2/c12-8-3-4-11(10(13)6-8)15-5-1-2-9(15)7-14/h1-6H |
InChI Key |
YABFZLJAMFRWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Coupling of Acetal with Beta-Ketoester
The reaction begins with the acid-catalyzed coupling of an acetal (e.g., ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate) with a beta-ketoester. Under acidic conditions (e.g., trifluoroacetic acid), the acetal undergoes hydrolysis to form a diketone intermediate, which cyclizes to yield a pyrrole ester. For example:
This step typically achieves moderate yields (50–65%) and requires careful control of reaction temperature (60–80°C) to avoid side reactions.
Acetylation with Lewis Acid Catalysis
The pyrrole ester is acetylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃). This Friedel-Crafts acetylation introduces an acetyl group at the 5-position of the pyrrole ring, forming ethyl 5-acetyl-2-(2,4-difluorophenyl)-1H-pyrrole-3-carboxylate. The reaction proceeds at room temperature within 30 minutes, with yields exceeding 80%.
Enaminone Formation via Dialkyl Acetal Reaction
The acetylated intermediate reacts with a dialkyl acetal of N,N-dimethylformamide (e.g., N,N-dimethylformamide diisopropyl acetal) under reflux (95°C) to generate an enaminone. This step facilitates the introduction of a dimethylamino group, critical for subsequent cyclization.
Cyclization with Guanidine
The enaminone undergoes cyclization with guanidine or its salts to form a pyrimidine ring fused to the pyrrole core. Hydrolysis of the ester group (using NaOH or LiOH) yields the carboxylic acid derivative, which is then condensed with ammonia to produce the final carboxamide. Adapting this step to retain the nitrile group instead of the carboxamide would require substituting guanidine with a nitrile-introducing reagent.
Microwave-Assisted Pyrrole Cyclization
A microwave-enhanced method for synthesizing pyrrole-2-carbonitriles offers a rapid alternative. Cyanopyrrolines are irradiated in a microwave reactor (180 W, 150–230°C) for 30 minutes, inducing cyclization via hydrogen cyanide elimination. For example:
This method achieves high regioselectivity and reduces reaction times from hours to minutes. However, handling hydrogen cyanide byproducts necessitates stringent safety protocols.
Oxidative Aromatization with DDQ
Pyrrole-2-carbonitriles can be synthesized via oxidation of dihydropyrrole intermediates using dichlorodicyanoquinone (DDQ). A mixture of the dihydropyrrole derivative and DDQ (1.15–1.20 equiv) in toluene is refluxed for 2–4 hours, yielding the aromatic product. For instance:
This method is notable for its simplicity and high purity outcomes, though DDQ’s cost and toxicity may limit scalability.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step Synthesis | Acid/Lewis acid catalysis, reflux | 50–65 | High functional group compatibility | Lengthy, low overall yield |
| Microwave Cyclization | 150–230°C, 30 min | 70–85 | Rapid, energy-efficient | HCN byproduct handling |
| DDQ Oxidation | Toluene reflux, 2–4 h | 75–90 | High purity, simple setup | Expensive oxidant, toxicity concerns |
Mechanistic Insights and Optimization Strategies
Chemical Reactions Analysis
Nitrile Group Transformations
The carbonitrile group (-C≡N) is highly reactive, enabling the following transformations:
Hydrolysis
-
Reagents/Conditions : Concentrated sulfuric acid (H₂SO₄) or alkaline peroxide (NaOH/H₂O₂) under reflux.
-
Products :
-
Carboxylic acid derivative under acidic conditions.
-
Primary amide under basic conditions.
-
| Reaction Type | Reagents | Conditions | Major Product | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O | Reflux, 6–8 hr | 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carboxylic acid | |
| Basic Hydrolysis | NaOH, H₂O₂ | 80–90°C, 4 hr | 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carboxamide |
Reduction
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Products : Primary amine or aldehyde intermediates.
Substitution Reactions on the 2,4-Difluorophenyl Ring
The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to the fluorine substituents.
Fluorine Displacement
-
Reagents/Conditions : Strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is inherently reactive toward electrophiles, but the electron-withdrawing nitrile group deactivates the ring, directing substitution to the less electron-deficient positions (C-4 or C-5).
Nitration
-
Reagents/Conditions : HNO₃/Ac₂O at low temperatures.
-
Product : 4-Nitro-1-(2,4-difluorophenyl)-1H-pyrrole-2-carbonitrile.
| Reaction Type | Reagents | Conditions | Major Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, Ac₂O | 0°C, 2 hr | 4-Nitro derivative |
Cross-Coupling Reactions
The nitrile group and fluorine substituents enable participation in transition-metal-catalyzed reactions:
Suzuki-Miyaura Coupling
-
Reagents/Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O.
-
Product : Biaryl derivatives via displacement of fluorine.
| Reaction Type | Reagents | Conditions | Major Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 80°C, 12 hr | 1-(2-Fluoro-4-biphenyl)-1H-pyrrole-2-carbonitrile |
Cyclization Reactions
The nitrile group participates in heterocycle formation:
Key Mechanistic Insights
-
Nitrile Reactivity : The -C≡N group stabilizes adjacent negative charges during hydrolysis or reduction, facilitating intermediate formation.
-
Fluorine Substitution : Fluorine’s strong electron-withdrawing effect activates specific positions on the phenyl ring for NAS, with regioselectivity governed by steric and electronic factors .
-
Pyrrole Ring Stability : Despite deactivation by the nitrile group, the pyrrole ring retains limited electrophilic reactivity, favoring nitration at C-4 .
Scientific Research Applications
Organic Synthesis
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile serves as an important building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules. It is often used in the synthesis of pharmaceuticals and specialty chemicals due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions .
Research indicates that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.
- Antimicrobial Properties : Studies have shown that 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile has effective antimicrobial activity against various bacterial strains, including drug-resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
- Anticancer Potential : The compound has been evaluated for its ability to induce apoptosis in cancer cells. Its interaction with specific molecular targets can modulate enzyme activities critical for cancer cell survival .
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate in drug development processes. Its derivatives are studied for potential therapeutic effects, including anti-inflammatory and analgesic properties. Additionally, its role as an intermediate in synthesizing other biologically active compounds makes it valuable in medicinal chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile with analogous compounds in terms of structure, synthesis, and bioactivity:
Key Structural and Functional Insights :
Core Heterocycle Influence: Pyrrole vs. Pyrazole: The target compound’s pyrrole ring (one nitrogen atom) differs from pyrazole derivatives (two adjacent nitrogens), affecting electron distribution and hydrogen-bonding capacity. Pyrazoles often exhibit stronger antimicrobial activity due to enhanced dipole interactions . Cyclopentane vs.
Substituent Effects :
- Fluorine Atoms : The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, a feature shared with antifungal azoles like fluconazole .
- Carbonitrile Group : This moiety increases polarity and may participate in hydrogen bonding, critical for target binding in antimicrobial agents .
Bioactivity Trends: Antioxidant Activity: Dihydropyrazole-carbonitriles () show moderate DPPH radical scavenging (IC₅₀ ~50 μg/mL), but pyrrole derivatives may exhibit stronger activity due to aromatic stabilization of radical intermediates . Antimicrobial Potential: Fluorinated pyrazole-carbonitriles (e.g., ) demonstrate MIC values as low as 8 μg/mL against Candida albicans, suggesting that the target compound’s fluorophenyl group could enhance antifungal efficacy .
Notes
Biological Activity
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and antimalarial properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbonitrile can be described as follows:
- Molecular Formula : C10H7F2N
- Molecular Weight : 195.17 g/mol
This compound features a pyrrole ring substituted with a difluorophenyl group and a cyano group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbonitrile exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
| S. agalactiae | 100 µM |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has shown promise in inhibiting the proliferation of cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
In these studies, the compound demonstrated IC50 values indicating effective cytotoxicity against these cancer types. The mechanism appears to involve modulation of apoptotic pathways and inhibition of key signaling proteins involved in cell growth and survival .
Antimalarial Activity
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile has been identified as a potential dihydroorotate dehydrogenase (DHODH) inhibitor, which is a validated target for malaria treatment. In vitro studies have shown:
| Assay Type | Result |
|---|---|
| IC50 against PfDHODH | <0.03 µM |
| Efficacy against P. falciparum (3D7) | EC50 < 0.015 µM |
These findings highlight its selective inhibition of Plasmodium DHODHs while sparing human enzymes, suggesting a favorable safety profile for further development .
The biological activity of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbonitrile is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to:
- Inhibition of enzyme activity
- Disruption of cellular processes
- Induction of apoptosis in cancer cells
Such mechanisms underline the compound's potential as a therapeutic agent across multiple disease states .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound in vivo using xenograft models. The results indicated significant tumor reduction compared to control groups, supporting its potential as an effective cancer treatment option.
Research Findings on Antimicrobial Properties
In another investigation focusing on its antimicrobial properties, researchers found that derivatives of this compound exhibited enhanced activity against resistant bacterial strains, suggesting that structural modifications could lead to more potent analogs.
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbonitrile, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorinated aryl groups can be introduced using Suzuki-Miyaura coupling between a boronic acid derivative and a pyrrole precursor. Purity optimization involves chromatographic techniques (e.g., flash column chromatography) and crystallization from polar aprotic solvents like dimethylformamide (DMF). Monitoring by HPLC with UV detection (λ = 254 nm) ensures >98% purity. Modifications to the pyrrole core, such as introducing electron-withdrawing groups (e.g., nitrile), may require inert atmospheres to prevent side reactions .
Q. How is the molecular structure of this compound validated in academic research?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbonitrile analogs, SCXRD reveals dihedral angles between the pyrrole and aryl rings (e.g., 29.3–38.5°), critical for understanding steric effects. Hydrogen bonding patterns (e.g., N–H⋯O/N interactions) are analyzed to predict solubility and crystallinity . Complementary techniques include / NMR and FT-IR spectroscopy to confirm functional groups.
Q. What preliminary biological screening assays are suitable for this compound?
Antifungal activity is a common focus due to structural similarities to triazole fungicides (e.g., fludioxonil). Broth microdilution assays against Candida albicans or Aspergillus fumigatus determine minimum inhibitory concentrations (MICs). Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity. For mechanistic insights, ergosterol biosynthesis inhibition can be tested via GC-MS analysis of sterol profiles in treated fungal cultures .
Advanced Research Questions
Q. How can contradictory activity data in antifungal assays be resolved?
Discrepancies may arise from strain-specific resistance or assay conditions. Methodological adjustments include:
- Standardizing inoculum size (e.g., 1–5 × 10 CFU/mL).
- Testing under hypoxia vs. normoxia to mimic in vivo conditions.
- Using isogenic mutant strains lacking efflux pumps (e.g., C. albicans Δcdr1/Δcdr2). Structure-activity relationship (SAR) studies can identify critical substituents; for example, fluorination at the 2,4-positions enhances lipophilicity and membrane penetration .
Q. What strategies optimize bioavailability in injectable formulations?
Poor aqueous solubility is a key challenge. Approaches include:
- Co-solvent systems : Use of PEG-400 and ethanol (e.g., 30:70 v/v) to enhance solubility.
- Nanoformulations : Lipid nanoparticles (LNPs) with particle size <200 nm (PDI <0.2) improve biodistribution.
- Prodrug design : Esterification of the nitrile group to improve metabolic stability. Patent data suggest that sulfonyl-containing analogs exhibit improved pharmacokinetics in preclinical models .
Q. How do computational methods aid in predicting metabolic pathways?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites for cytochrome P450-mediated oxidation. Software like Schrödinger’s ADMET Predictor identifies likely metabolites (e.g., hydroxylation at the pyrrole ring). In vitro microsomal assays (human liver microsomes + NADPH) validate predictions via LC-MS/MS .
Data Analysis and Experimental Design
Q. What analytical techniques resolve spectral overlaps in NMR characterization?
For complex NMR spectra (e.g., overlapping aromatic signals):
Q. How can reaction yields be improved in multi-step syntheses?
Critical parameters include:
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh)) for coupling reactions, with ligand screening (e.g., XPhos vs. SPhos).
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity.
- Protecting groups : Use of tert-butoxycarbonyl (Boc) for amine intermediates prevents side reactions .
Structural and Mechanistic Insights
Q. What role do fluorine atoms play in the compound’s bioactivity?
Fluorine enhances metabolic stability and membrane permeability via:
- Electron-withdrawing effects : Polarizes the aryl ring, strengthening π-π stacking with target enzymes.
- Hydrogen bond acceptor capacity : Fluorine interacts with catalytic residues in fungal CYP51 (lanosterol 14α-demethylase). Comparative studies show 2,4-difluoro substitution reduces MICs by 4-fold compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
